molecular formula C23H26N4O2 B2527131 1-benzhydryl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1706270-42-9

1-benzhydryl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea

Cat. No. B2527131
CAS RN: 1706270-42-9
M. Wt: 390.487
InChI Key: CBYRJELCZWPLAI-UHFFFAOYSA-N
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Description

The compound "1-benzhydryl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrazole ring, a common motif in medicinal chemistry for its biological activity, and a tetrahydropyran ring, which is often seen in natural products and pharmaceuticals. The urea moiety is a functional group known for its hydrogen bonding capability, which can affect the molecule's solubility and binding properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including the thermolysis of hydrazino derivatives. For instance, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives typically leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the presence of a pyrazole ring in its structure.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex, and their conformational isomerism can be studied using techniques such as NMR, X-ray crystallography, and semi-empirical calculations . These methods can provide insights into the preferred conformations of the molecule in both solid-state and solution, which is crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can involve interactions with various reagents and can lead to the formation of complexes with metals, as seen in the uranyl complexes of pyrazolone analogues . The urea moiety in the compound could also engage in reactions typical of carbonyl chemistry, such as nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple rings and functional groups can affect its solubility, melting point, and stability. For example, polytopic azoles have been shown to exhibit high chemical and thermal stability, and their crystal structures are characterized by hydrogen bonding interactions . These properties are important for the practical applications of the compound, including its potential use in pharmaceuticals or materials science.

Scientific Research Applications

Multicomponent Synthesis of Heterocycles

A study by Brahmachari & Banerjee (2014) showcases the use of urea as an organo-catalyst in the facile and one-pot synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This method is noted for its mild reaction conditions, highlighting the versatility of urea derivatives in synthesizing pharmaceutically interesting compounds (Brahmachari & Banerjee, 2014).

Gelation Properties of Low Molecular Weight Hydrogelators

Research by Lloyd & Steed (2011) investigates 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, emphasizing the impact of anion identity on gel morphology and rheology. This study showcases the potential of urea derivatives in material science, particularly in creating tunable gels with specific physical properties (Lloyd & Steed, 2011).

Structural Analysis of Urea Derivatives

Jeon et al. (2015) focus on the crystal structure of a sulfonylurea herbicide, providing insights into the molecular geometry and hydrogen bonding patterns. Such studies are crucial for understanding the physical properties and reactivity of urea derivatives in various applications, including herbicides (Jeon et al., 2015).

ACAT Inhibition for Cholesterol Management

Tanaka et al. (1998) explore N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas as inhibitors of acyl-CoA:cholesterol O-acyltransferase. This research is pivotal in the development of new therapies for managing cholesterol levels, demonstrating the therapeutic potential of urea derivatives (Tanaka et al., 1998).

Potential Anticancer Agents

Gaudreault et al. (1988) synthesize 1-Aryl-3-(2-chloroethyl) ureas with in vitro cytotoxicity against human adenocarcinoma cells. This highlights the role of urea derivatives in anticancer research, offering a foundation for developing novel chemotherapeutic agents (Gaudreault et al., 1988).

properties

IUPAC Name

1-benzhydryl-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-23(25-21-15-24-27(17-21)16-18-11-13-29-14-12-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,15,17-18,22H,11-14,16H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYRJELCZWPLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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